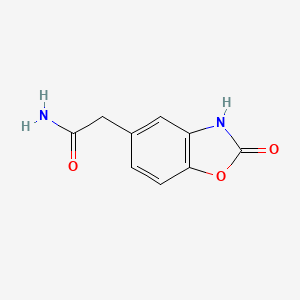

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide

説明

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide is a heterocyclic compound featuring a partially saturated benzoxazole core (2,3-dihydro-1,3-benzoxazol-2-one) with an acetamide substituent at the 5-position. This compound is of interest in medicinal chemistry due to its hydrogen-bonding capabilities (via the 2-oxo group and acetamide) and balanced lipophilicity, which may influence pharmacokinetics and target binding .

特性

分子式 |

C9H8N2O3 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC名 |

2-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide |

InChI |

InChI=1S/C9H8N2O3/c10-8(12)4-5-1-2-7-6(3-5)11-9(13)14-7/h1-3H,4H2,(H2,10,12)(H,11,13) |

InChIキー |

AELJPUYVSCPBJG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1CC(=O)N)NC(=O)O2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The subsequent acylation with acetic anhydride yields the target compound.

Reaction Conditions:

Temperature: Typically between 80-120°C.

Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.

Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products

Oxidation: Formation of benzoxazole-2,3-dione derivatives.

Reduction: Formation of benzoxazole-2,3-dihydro derivatives.

Substitution: Formation of halogenated or alkylated benzoxazole derivatives.

科学的研究の応用

Chemistry

In organic synthesis, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.

Biology

The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicinal chemistry, derivatives of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide are explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

作用機序

The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the desired biological effects.

類似化合物との比較

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : Benzisoxazole core (adjacent O and N atoms) with 3-chloromethyl and 5-acetamide groups.

- Key Differences: Heterocycle: Benzisoxazole vs. dihydrobenzoxazole. The benzisoxazole is fully aromatic, while the dihydrobenzoxazole has partial saturation, affecting conjugation and planarity.

- Synthesis : Prepared via cyclization of o-hydroxyphenylketoximes, similar to methods used for benzoxazoles but requiring chlorinated precursors .

- Applications : Serves as a precursor for 3,5-disubstituted benzisoxazoles with reported antipsychotic and antimicrobial activities .

N-Methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetamide

- Structure : Nearly identical to the target compound but with an N-methylated acetamide.

- Metabolic Stability: Methylation may block oxidative deamination, prolonging half-life in vivo.

- Pharmacological Implications : Improved bioavailability could make this variant more suitable for central nervous system (CNS) targets.

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate

- Structure: Isoxazole core (O and N separated by one carbon) with 3-oxo and 5-aminoacetic acid groups.

- Key Differences: Heterocycle: Isoxazole vs. benzoxazole. Functionality: Zwitterionic nature (amino and carboxylic acid groups) increases polarity, limiting blood-brain barrier penetration compared to the target compound’s neutral acetamide .

- Applications : Polar structure suggests utility in hydrophilic environments or as a building block in peptide mimetics.

2-{5-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide

- Structure: Hybrid molecule combining benzimidazole, thiazolidinone, and acetamide moieties.

- Key Differences: Complexity: Additional thiazolidinone ring introduces conformational rigidity and hydrogen-bonding sites. Activity: Benzimidazole-thiazolidinone hybrids are explored as kinase inhibitors or antiproliferative agents, diverging from the target compound’s likely CNS or antimicrobial applications .

Structural and Pharmacokinetic Data Table

<sup>a</sup> Predicted using fragment-based methods.

Research Findings and Trends

- Hydrogen Bonding : The 2-oxo group in the target compound participates in strong hydrogen bonds, a feature critical for binding to enzymes like IDO1 (indoleamine 2,3-dioxygenase) or serotonin receptors .

- Metabolism : Dihydrobenzoxazoles show slower hepatic clearance than benzisoxazoles due to reduced cytochrome P450-mediated oxidation .

- Toxicity: Chloromethyl derivatives (e.g., ) may pose genotoxicity risks, whereas the target compound’s acetamide is metabolically benign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。